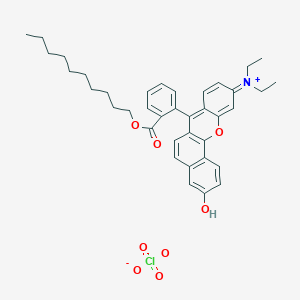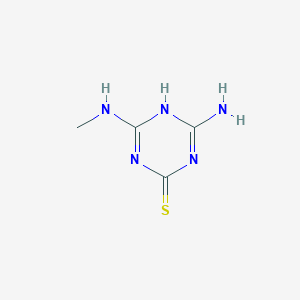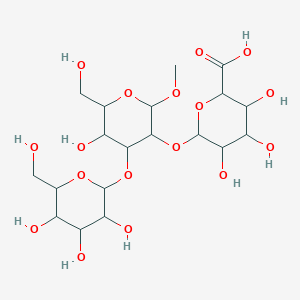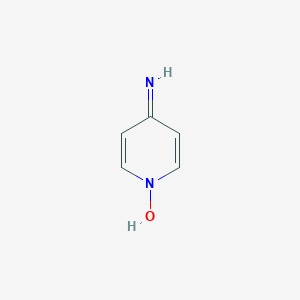
4-Aminopyridine 1-oxide
説明
4-Aminopyridine 1-oxide (4-APO) is an organic compound belonging to the pyridine family of heterocyclic compounds. It is an oxidized form of 4-aminopyridine (4-AP), a commonly used chemical in the synthesis of pharmaceuticals, agrochemicals and other specialty chemicals. 4-APO has been studied extensively in recent years due to its potential applications in various scientific fields.
科学的研究の応用
Synthesis and Applications in Various Fields Research by Hu Xi-en (2004) delves into the synthesis of 4-aminopyridine, particularly focusing on the 4-nitropyridine N-oxide process. The study highlights its applications in pharmaceuticals, pesticides, dyes, and other areas. It emphasizes the need for more cost-effective production methods, higher reaction yields, and reduced environmental impact. China is recommended to explore catalytic hydrogen or electroreduction processes for pyridine derivatives development (Hu Xi-en, 2004).
Electrosynthesis Process Optimization Hu Xi-en (2005) conducted a study on the electrosynthesis of 4-aminopyridine, optimizing the process conditions in a cationic membrane electrolytic cell. This research provides insights into the synthesis process, revealing the presence of unstable intermediates during the electroreduction of 4-nitropyridine 1-oxide and achieving a high electrolysis yield of 88.2% for 4-aminopyridine. The study highlights the potential of this green synthesis technology as a more environmentally friendly alternative to traditional methods (Hu Xi-en, 2005).
Structural Analysis and Synthesis Methods In the research conducted by Zhang-Jin He (2000), the synthesis of 4-aminopyridine using pyridine-N-oxide is explored. This study provides a thorough examination of the synthetic technology and confirms the reliability of the method through various analytical techniques like MS, IR, and NMR, achieving a total yield above 80% (Zhang-Jin He, 2000).
作用機序
Target of Action
The primary target of 4-Aminopyridine 1-oxide is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, this compound can influence the electrical signaling within these cells .
Mode of Action
This compound acts by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by this compound affects the neuronal signaling pathways . The elongation of action potentials and the increased release of neurotransmitters can lead to enhanced synaptic transmission . This can have downstream effects on various neurological processes and functions .
Result of Action
The result of this compound’s action is the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the increased release of neurotransmitters . This can lead to improvements in various neurological functions and symptoms .
将来の方向性
生化学分析
Biochemical Properties
4-Aminopyridine, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . It is used as a research tool in characterizing subtypes of the potassium channel . The nature of these interactions is largely due to the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Cellular Effects
4-Aminopyridine has been shown to have effects on various types of cells and cellular processes . It has been shown to augment neural transmission, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Aminopyridine, the parent compound, exerts its effects at the molecular level by inhibiting voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters .
Temporal Effects in Laboratory Settings
Studies on 4-Aminopyridine have shown that it can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on 4-Aminopyridine have shown that it can induce seizure activity in rodents, especially in rats .
Metabolic Pathways
The metabolic pathways that 4-Aminopyridine 1-oxide is involved in are not well-understood. 4-Aminopyridine, the parent compound, has been shown to have limited metabolism in humans. The two major metabolites were 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate, likely through CYP2E1 pathways .
Transport and Distribution
Studies on 4-Aminopyridine have shown that it can be transported and distributed within cells and tissues .
Subcellular Localization
4-Aminopyridine, the parent compound, is known to interact with various subcellular components, including potassium channels .
特性
IUPAC Name |
1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWWHFNDOUAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902506 | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3535-75-9 | |
| Record name | Phillips 1863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-4-amine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDIN-4-AMINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-aminopyridine 1-oxide participate in radical reactions? What can you tell us about its reactivity in such reactions?
A2: Yes, this compound can engage in radical reactions. Studies have shown that it undergoes a pseudo-Gomberg reaction when treated with amyl nitrite. [] This reaction generates the 1-oxido-4-pyridyl radical, which can efficiently react with various aromatic hydrocarbons, including five-membered heterocycles like thiophene, furan, and pyrrole, in acetic acid. [] The reaction rates suggest that the 1-oxido-4-pyridyl radical exhibits electrophilic character, a finding further supported by molecular orbital energy level calculations. []
Q2: How does the reactivity of this compound in the pseudo-Gomberg reaction compare to its structural isomer, 2-aminopyridine 1-oxide?
A3: Both this compound and its isomer, 2-aminopyridine 1-oxide, are capable of participating in the pseudo-Gomberg reaction. [] While the provided research doesn't directly compare their reaction rates or yields, it confirms that both compounds can generate their corresponding radicals upon reaction with amyl nitrite and subsequently react with aromatic substrates. [] Further investigation would be needed to comprehensively compare their reactivity profiles in this specific reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




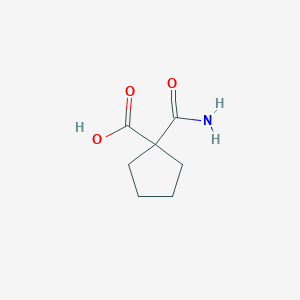

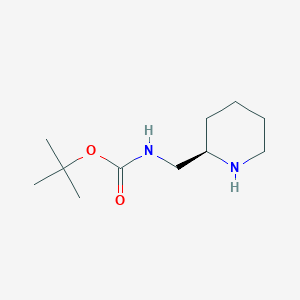

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)


![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
